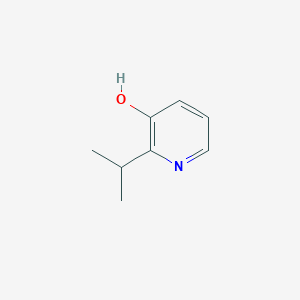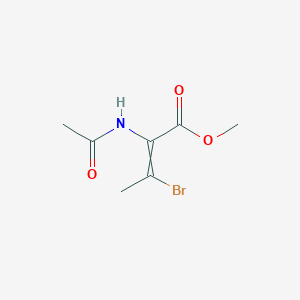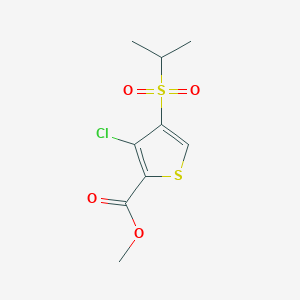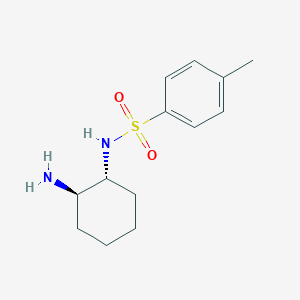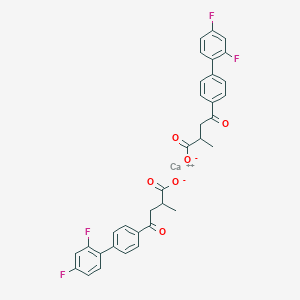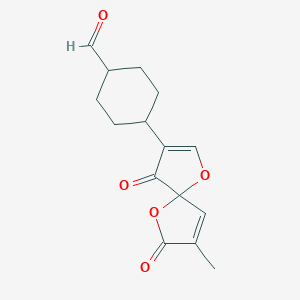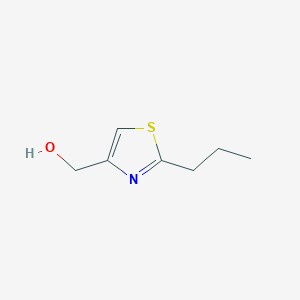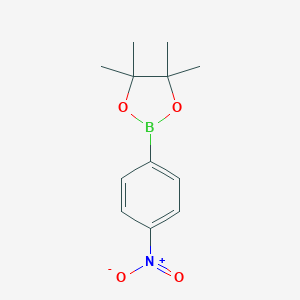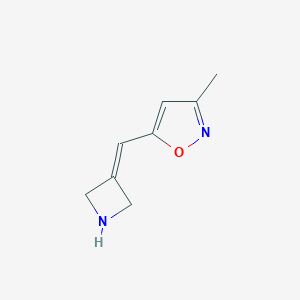
5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole, also known as AMIM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been studied for its potential applications in various fields of research, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin. In materials science, 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been used as a building block for the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been shown to interact with certain enzymes and receptors in cells, leading to changes in their activity and downstream effects.
Biochemische Und Physiologische Effekte
5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been shown to have a range of biochemical and physiological effects, depending on the specific context and application. In medicinal chemistry, 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been shown to inhibit the growth of cancer cells and reduce the aggregation of amyloid-beta peptides in Alzheimer's disease. In neuroscience, 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been shown to modulate the release of neurotransmitters and affect neuronal activity. In materials science, 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has been used to synthesize materials with unique optical and electronic properties.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and well-characterized properties. However, there are also some limitations to its use, including its potential toxicity and limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for the study of 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole, including the development of more efficient synthesis methods, the investigation of its potential applications in new fields of research, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new derivatives and analogs of 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole may lead to the discovery of compounds with even more potent and selective effects.
Synthesemethoden
The synthesis of 5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole involves the reaction of 3-methylisoxazole with azetidine-3-carboxaldehyde in the presence of a catalyst. This process results in the formation of a yellow solid, which can be purified through recrystallization.
Eigenschaften
CAS-Nummer |
186964-03-4 |
|---|---|
Produktname |
5-(Azetidin-3-ylidenemethyl)-3-methylisoxazole |
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
5-(azetidin-3-ylidenemethyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C8H10N2O/c1-6-2-8(11-10-6)3-7-4-9-5-7/h2-3,9H,4-5H2,1H3 |
InChI-Schlüssel |
JTEYXSGSTFBVKN-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C=C2CNC2 |
Kanonische SMILES |
CC1=NOC(=C1)C=C2CNC2 |
Synonyme |
Isoxazole, 5-(3-azetidinylidenemethyl)-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Pyridazinamine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B69310.png)
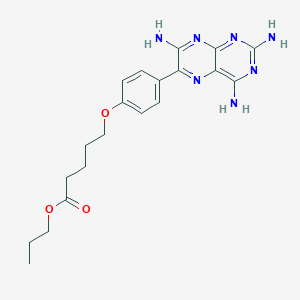
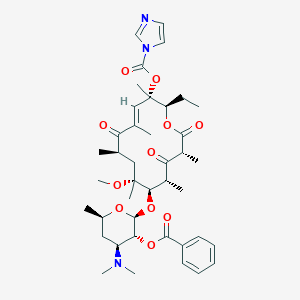
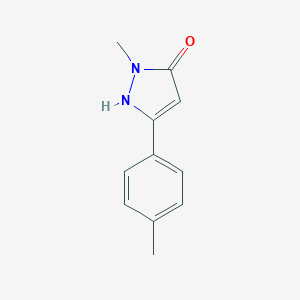
![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)
![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)
